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molecular formula C13H12N2O B8774432 (3-Aminophenyl)(4-aminophenyl)methanone CAS No. 51458-66-3

(3-Aminophenyl)(4-aminophenyl)methanone

Cat. No. B8774432
M. Wt: 212.25 g/mol
InChI Key: YKNMIGJJXKBHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556738

Procedure details

In a closed vessel equipped with a thermometer and a stirrer there are charged 105 g (0.3 moles) of 4-bromo-3,4'-dinitro benzophenone, 5 g of 5% palladium/active carbon catalyst (from Nihon-Engelhardt Co.) and 300 ml of dioxane. At 70°-80° C., with the mixture being stirred, there is introduced 41 l (1.83 moles) of hydrogen so as to be absorbed in the mixture in about 11 hours. Following cooling the mixture to 30° C., there is added 38.5 g (0.33 moles) of 30% ammonia water. Then, again with the mixture being stirred, at 30°-40° C., there is introduced an additional amount of hydrogen, 7.2 l (0.32 moles), during seven hours. The reaction liquid is filtered at 30°-40° C. to remove the catalyst and then allowed to cool giving yellow crystals of 3,4'-diamino benzophenone. The crystals are filtered, washed with 30 ml of 50% aqueous dioxane solution and dried. Yield 58 g (91%). M.P. 121°-123° C.
Name
4-bromo-3,4'-dinitro benzophenone
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
41 L
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)=[O:7])=[CH:4][C:3]=1[N+:19]([O-])=O.[H][H].O.N>[Pd].O1CCOCC1>[NH2:19][C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][CH:2]=1)[C:6]([C:8]1[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=1)=[O:7] |f:2.3|

Inputs

Step One
Name
4-bromo-3,4'-dinitro benzophenone
Quantity
105 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C1)[N+](=O)[O-]
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
41 L
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
38.5 g
Type
reactant
Smiles
O.N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
At 70°-80° C., with the mixture being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a closed vessel equipped with a thermometer and a stirrer there
CUSTOM
Type
CUSTOM
Details
to be absorbed in the mixture in about 11 hours
Duration
11 h
STIRRING
Type
STIRRING
Details
Then, again with the mixture being stirred, at 30°-40° C.
CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
is filtered at 30°-40° C.
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC=1C=C(C(=O)C2=CC=C(C=C2)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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